Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate is a synthetic compound primarily recognized for its surfactant properties. This compound is a derivative of glycine, incorporating a long-chain fatty acid moiety, which enhances its amphiphilic characteristics. The sodium salt form of this compound is particularly useful in various applications, including personal care products and pharmaceuticals.
The compound can be synthesized through the reaction of glycine with fatty acid derivatives, specifically those containing a carbonyl group. This synthesis typically involves the introduction of a hydroxyethyl group to the amino acid structure, followed by the attachment of a long-chain fatty acid .
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate is classified as an amino acid derivative and surfactant. It falls under the category of zwitterionic surfactants due to the presence of both positive and negative charges within the molecule, which contribute to its solubility and surface-active properties.
The synthesis of Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate can be achieved through several methods:
The synthesis process requires careful monitoring of reaction conditions such as temperature, pH, and reaction time to optimize yield and minimize by-products. Common solvents used include water or alcohols, depending on the solubility of reactants.
The molecular formula for Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate is , with a molecular weight of approximately 367.48 g/mol .
The structure features:
The structural representation can be described using SMILES notation: CC(C(=O)NCC(CCO)NCC(=O)O)C(=O)[O]
. This notation captures the connectivity and functional groups present in the molecule.
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate participates in various chemical reactions typical for amino acids and surfactants:
These reactions are often influenced by factors such as temperature, pH, and concentration of reactants. Catalysts may also be employed to facilitate certain reactions.
The mechanism of action for Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate primarily relates to its surfactant properties:
Experimental studies indicate that these mechanisms contribute significantly to its effectiveness in both cosmetic formulations and drug delivery systems.
Relevant data from studies indicate that these properties make it suitable for various applications in cosmetics and pharmaceuticals .
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate is utilized in several scientific fields:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1